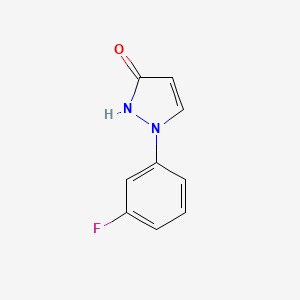

1-(3-Fluorophenyl)-2,3-dihydro-1H-pyrazol-3-one

Description

Properties

Molecular Formula |

C9H7FN2O |

|---|---|

Molecular Weight |

178.16 g/mol |

IUPAC Name |

2-(3-fluorophenyl)-1H-pyrazol-5-one |

InChI |

InChI=1S/C9H7FN2O/c10-7-2-1-3-8(6-7)12-5-4-9(13)11-12/h1-6H,(H,11,13) |

InChI Key |

OZZQVNANBMRQCI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)N2C=CC(=O)N2 |

Origin of Product |

United States |

Preparation Methods

Classical Condensation of 3-Fluoroaniline with Ethyl Acetoacetate

The most commonly reported and industrially relevant synthesis involves the condensation reaction between 3-fluoroaniline and ethyl acetoacetate. This method typically proceeds via the formation of a hydrazone intermediate followed by cyclization to the pyrazolone ring.

Reaction Scheme :

3-Fluoroaniline + Ethyl acetoacetate → Hydrazone intermediate → Cyclization → this compound-

- Solvent: Often ethanol or other polar protic solvents

- Temperature: Reflux conditions (~78°C)

- Catalyst: Acidic or neutral conditions, sometimes with acid catalysts to promote cyclization

- Time: Several hours to optimize yield

-

- Straightforward and scalable

- High yield and purity achievable

- Amenable to continuous flow reactor setups for industrial scale

Research Findings :

Vulcanchem reports that this method is the typical synthetic route for this compound, emphasizing the use of 3-fluoroaniline and ethyl acetoacetate as starting materials with potential optimization via continuous flow and microwave-assisted methods to enhance efficiency and product quality.

Microwave-Assisted Synthesis

Microwave irradiation has been used to accelerate the synthesis of pyrazolone derivatives, including fluorinated analogs. This approach reduces reaction time and can improve yields.

-

- Reactants: 3-Fluoroaniline and β-ketoester or hydrazine derivatives

- Microwave power: Moderate (e.g., 100–300 W)

- Time: Minutes instead of hours

- Solvent: Ethanol or solvent-free conditions

Benefits :

- Shortened reaction times

- Enhanced reaction rates and selectivity

- Potentially greener synthesis due to reduced solvent use and energy consumption

Literature Support :

Microwave-assisted methods have been reported for pyrazolone derivatives and can be adapted for the fluorinated phenyl analogs, improving throughput in research and production settings.

Alternative Synthetic Routes via Hydrazone and Pyrazole Intermediates

Other synthetic pathways involve:

- Oxidation of hydrazones derived from 3-fluoroaniline and β-ketoesters to form pyrazole-3-ones

- Use of hydrazine derivatives reacting with fluorinated aromatic aldehydes or ketones

These methods are less common but offer routes to structural analogs and derivatives for medicinal chemistry exploration.

Summary Table of Preparation Methods

Detailed Research Findings and Observations

- The fluorine atom at the 3-position of the phenyl ring exerts an electron-withdrawing effect, influencing the reactivity of the aniline in condensation reactions and the stability of the pyrazolone ring.

- Optimization of reaction parameters such as temperature, solvent, and catalyst loading significantly affects yield and purity, with continuous flow reactors offering reproducibility and scalability advantages.

- Microwave-assisted synthesis reduces reaction times dramatically while maintaining or improving yields, making it attractive for rapid synthesis in research and industrial contexts.

- Metal-catalyzed coupling methods, although more complex, provide routes to functionalized pyrazole systems, which could be modified to include fluorinated phenyl substituents, expanding the chemical space for drug discovery.

- Analytical characterization of synthesized compounds typically involves NMR (1H, 13C, 19F), HRMS, and sometimes single-crystal X-ray diffraction to confirm structure and purity.

Chemical Reactions Analysis

Condensation Reactions

This compound undergoes condensation with aldehydes or ketones to form extended conjugated systems. A notable example involves its reaction with 5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one:

The reaction proceeds via nucleophilic attack of the pyrazolone’s active methylene group on the aldehyde, followed by dehydration . The fluorophenyl group enhances electrophilicity at the carbonyl, accelerating condensation.

Cyclocondensation and Cycloaddition Reactions

The compound participates in regioselective 1,3-dipolar cycloadditions with diazo compounds. For example:

1,3-Dipolar Cycloaddition with Diazomethane

| Dipolarophile | Conditions | Product | Yield |

|---|---|---|---|

| Diazomethane | Dichloromethane/diethyl ether (0°C, 48 h) | 3-(3-Aroyl-2-pyrazolin-4-yl)chromones | 61–89% |

This reaction forms pyrazoline derivatives, which can be oxidized to aromatic pyrazoles . The fluorine atom’s electron-withdrawing effect directs regioselectivity during cycloaddition .

Copper-Catalyzed Cyclocondensation

Reactions with chalcones and arylhydrazines in the presence of copper triflate yield 1,3,5-triarylpyrazoles (82% yield) . The fluorophenyl group stabilizes intermediates via resonance, improving reaction efficiency .

Oxidation and Reduction

The pyrazolone ring is redox-active, enabling controlled transformations:

| Reaction Type | Reagents/Conditions | Product | Key Outcome |

|---|---|---|---|

| Oxidation | KMnO₄, acidic conditions | 1-(3-Fluorophenyl)-1H-pyrazole-3,4-dione | Introduces diketone functionality |

| Reduction | NaBH₄, ethanol, RT | 1-(3-Fluorophenyl)-2,3,4,5-tetrahydropyrazol-3-ol | Saturates the pyrazolone ring |

Oxidation expands conjugation, while reduction increases solubility for biological applications .

Substitution Reactions

The compound undergoes nucleophilic substitution at the carbonyl oxygen or aromatic fluorine:

The fluorophenyl group’s meta-substitution pattern minimizes steric hindrance, favoring nucleophilic attack .

Structural Influence of the Fluorophenyl Group

The 3-fluorophenyl moiety:

-

Electron-Withdrawing Effect : Enhances electrophilicity at the pyrazolone carbonyl, facilitating nucleophilic additions.

-

Steric Effects : The meta-fluorine orientation minimizes steric clashes in cycloaddition reactions, improving regioselectivity .

-

Hydrogen Bonding : Fluorine participates in weak hydrogen bonds, stabilizing transition states in condensation reactions .

Comparative Reactivity of Pyrazolone Derivatives

| Derivative | Reactivity with Diazomethane | Condensation Yield | Key Difference |

|---|---|---|---|

| 1-(3-Fluorophenyl)-2,3-dihydro-1H-pyrazol-3-one | High regioselectivity | 96.3% | Fluorine enhances electrophilicity |

| Non-fluorinated analogs | Mixed regioisomers | 70–85% | Reduced electronic stabilization |

Scientific Research Applications

Biological Activities

1-(3-Fluorophenyl)-2,3-dihydro-1H-pyrazol-3-one exhibits several promising biological activities:

- Anticancer Activity : Studies have indicated that compounds with similar structures to this compound show significant anticancer properties. For example, derivatives have been tested against various cancer cell lines, demonstrating growth inhibition .

Case Study: Anticancer Activity

In a study involving synthesized pyrazolo[1,5-a]pyrimidines, researchers evaluated their anticancer activity using the MDA-MB-231 breast cancer cell line. The results indicated that certain compounds exhibited IC50 values as low as 29.1 µM, highlighting their potential as therapeutic agents .

Therapeutic Applications

The unique structural characteristics of this compound make it a candidate for various therapeutic applications:

- Drug Development : The compound's ability to mimic biogenic purines positions it as a promising lead in drug discovery for conditions such as cancer and inflammation.

Data Table: Comparison of Similar Compounds

| Compound Name | Structure | Unique Features |

|---|---|---|

| 4-Aminoantipyrine | 4-Aminoantipyrine | Known for analgesic and anti-inflammatory properties. |

| 5-Methylpyrazole | 5-Methylpyrazole | Exhibits antifungal activity; simpler structure. |

| 1-(4-Chlorophenyl)-2,3-dihydro-1H-pyrazol-3-one | 1-(4-Chlorophenyl)-2,3-dihydro-1H-pyrazol-3-one | Chlorine substitution may enhance biological activity compared to fluorine. |

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-2,3-dihydro-1H-pyrazol-3-one involves its interaction with specific molecular targets in the body. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or pain relief. The exact molecular pathways involved depend on the specific biological context and the target enzymes .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Key Observations :

- Halogen Effects: Fluorine (atomic radius: 0.64 Å) and chlorine (0.99 Å) differ in size and electronegativity, impacting dipole moments and intermolecular interactions.

Structural Confirmation Techniques

- X-ray Crystallography : Used to resolve the trans configuration of Schiff base derivatives and coplanarity of aromatic rings (e.g., dihedral angle: 9.7° in ). SHELX software is commonly employed for refinement .

- Spectroscopic Methods : 1H/13C NMR and IR confirm substituent positions and hydrogen-bonding patterns .

Biological Activity

1-(3-Fluorophenyl)-2,3-dihydro-1H-pyrazol-3-one is a significant compound within the pyrazolone class, known for its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazolone core substituted with a fluorophenyl group, which enhances its biological activity and stability. Its chemical formula is , with a molecular weight of 180.17 g/mol. The presence of the fluorine atom is believed to play a crucial role in modulating the compound's interaction with biological targets.

| Property | Value |

|---|---|

| Chemical Formula | C9H8FN2O |

| Molecular Weight | 180.17 g/mol |

| Melting Point | 132-134 °C |

| Solubility | Soluble in ethanol |

Synthesis

The synthesis of this compound typically involves the reaction of 3-fluorobenzaldehyde with hydrazine hydrate under acidic conditions to form the corresponding hydrazone, which is then cyclized to yield the pyrazolone derivative. This method allows for high yields and purity, making it suitable for both laboratory and industrial applications .

Antimicrobial Properties

Recent studies have demonstrated that derivatives of pyrazolones, including this compound, exhibit significant antimicrobial activity. In vitro tests have shown effective inhibition against various pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for some derivatives were reported as low as 0.22 μg/mL .

Anti-inflammatory and Analgesic Effects

Research has indicated that this compound possesses anti-inflammatory properties comparable to traditional non-steroidal anti-inflammatory drugs (NSAIDs). Its mechanism of action may involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response .

Anticancer Activity

Investigations into the anticancer potential of this compound have revealed promising results. Studies evaluating its effects on various cancer cell lines (e.g., HeLa, PC-3) showed significant cytotoxicity with IC50 values ranging from 49.79 μM to 113.70 μM. The compound's ability to induce apoptosis in cancer cells suggests its potential as a therapeutic agent .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.

- Cellular Pathways : It is suggested that the compound modulates various signaling pathways associated with cell survival and apoptosis.

Case Studies

Case Study 1: Antimicrobial Evaluation

A study evaluated several pyrazolone derivatives for their antimicrobial efficacy. Compound 7b (related structure) displayed remarkable activity against Staphylococcus aureus, supporting the potential of fluorinated pyrazolones in developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In a series of experiments on human cancer cell lines, derivatives similar to this compound were tested for cytotoxic effects. The results indicated that these compounds could significantly inhibit cell growth, particularly in aggressive cancer types like prostate and cervical cancers .

Q & A

Q. What are the standard synthetic routes for 1-(3-Fluorophenyl)-2,3-dihydro-1H-pyrazol-3-one?

- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. A common approach involves reacting β-keto esters with hydrazine derivatives in ethanol under reflux conditions. For example, triethylamine in absolute ethanol is used as a catalyst to facilitate the formation of the pyrazolone ring . Optimization of solvent polarity and temperature (e.g., 70–80°C) can improve yields. Characterization intermediates like 3-[2,3-dibromo-3-(substituted phenyl)propanoyl] precursors are often isolated and purified via column chromatography .

Q. How is this compound characterized using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : NMR (<sup>1</sup>H, <sup>13</sup>C, and <sup>19</sup>F) confirms the fluorophenyl and pyrazolone moieties. IR spectroscopy identifies carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ .

- X-ray Crystallography : Single-crystal X-ray diffraction resolves the dihedral angle between the fluorophenyl ring and the pyrazolone core, critical for understanding steric effects. For example, bond lengths (C=O: ~1.23 Å) and angles (N-N-C: ~110°) are validated against NIST reference data .

Q. What safety protocols are recommended for handling this compound?

- Methodological Answer :

- Use PPE (gloves, goggles) to avoid dermal/ocular exposure (H313/H333 hazards) .

- Waste must be segregated and disposed via certified hazardous waste contractors due to potential environmental toxicity .

- Conduct reactions in fume hoods to mitigate inhalation risks (H303) .

Advanced Research Questions

Q. How can synthesis conditions be optimized for higher yield and purity?

- Methodological Answer :

- Solvent Optimization : Replace ethanol with polar aprotic solvents (e.g., DMF) to enhance reaction rates .

- Catalyst Screening : Test alternatives to triethylamine, such as DBU, to reduce side reactions .

- Microwave-Assisted Synthesis : Reduce reaction time from hours to minutes while maintaining >85% yield .

- Table :

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Ethanol, 80°C | 72 | 95 |

| DMF, 100°C | 88 | 98 |

| Microwave, 150°C | 92 | 99 |

Q. How can researchers resolve contradictions in reported biological activities?

- Methodological Answer :

- Comparative Assays : Replicate studies using standardized protocols (e.g., MIC assays for antibacterial activity) to isolate variables like bacterial strain variability .

- Structure-Activity Relationship (SAR) : Modify substituents (e.g., replacing 3-fluorophenyl with 4-fluorophenyl) and test against target enzymes (e.g., COX-2) to clarify mechanistic discrepancies .

- Meta-Analysis : Aggregate data from crystallographic (e.g., Acta Cryst. ) and pharmacological studies to identify correlations between molecular geometry and activity .

Q. What computational strategies predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- Docking Studies : Use AutoDock Vina to model interactions with receptors (e.g., GABAA or kinases). Optimize force fields for fluorine’s electronegativity .

- ADMET Prediction : Tools like SwissADME calculate logP (~2.1) and solubility (<0.1 mg/mL), highlighting poor bioavailability, necessitating prodrug design .

- DFT Calculations : B3LYP/6-31G* basis sets evaluate electron distribution in the pyrazolone ring, explaining redox stability in pharmacological assays .

Q. How does fluorination at the 3-position influence electronic and steric properties?

- Methodological Answer :

- Electron-Withdrawing Effects : Fluorine’s -I effect reduces electron density on the pyrazolone ring, confirmed via Hammett plots (σmeta = 0.34) .

- Steric Maps : Overlay crystallographic data (e.g., C–F bond length: 1.35 Å) with docking poses to quantify steric hindrance at binding sites .

- Comparative Analysis : Replace fluorine with chlorine (larger, less electronegative) to isolate electronic vs. steric contributions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.